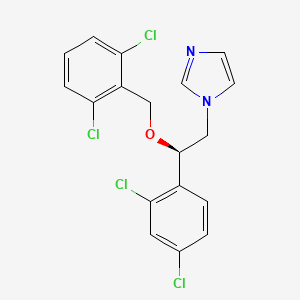
Isoconazole, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-Isoconazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used in the treatment of various fungal infections, including those affecting the skin and mucous membranes. The compound exhibits broad-spectrum antifungal activity and is known for its efficacy against dermatophytes, yeasts, and molds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-isoconazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which is a common structural motif in antifungal agents.
Chiral Resolution: The racemic mixture of isoconazole is subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Final Steps:
Industrial Production Methods: Industrial production of ®-isoconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Large batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions: ®-Isoconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which may have varying degrees of antifungal activity.
Reduction: Reduction reactions can modify the imidazole ring, potentially altering its antifungal properties.
Substitution: Substitution reactions can introduce different functional groups to the imidazole ring, enhancing its efficacy and spectrum of activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of ®-isoconazole, which may exhibit different levels of antifungal activity.
科学的研究の応用
Antifungal Activity
Broad-Spectrum Antimicrobial Agent
Isoconazole is recognized for its potent antifungal effects, particularly against dermatophytes and pathogenic yeasts. It is effective in treating dermatomycoses, which are fungal infections of the skin caused by a range of pathogens. Its efficacy is enhanced when used in combination with corticosteroids, providing both antifungal and anti-inflammatory benefits .
Table 1: Antifungal Efficacy of Isoconazole
| Pathogen Type | Specific Pathogens | Efficacy |
|---|---|---|
| Dermatophytes | Trichophyton spp., Microsporum spp. | High |
| Pathogenic Yeasts | Candida spp. | Moderate to High |
| Gram-positive Bacteria | Staphylococcus aureus | Moderate |
Cancer Research
Potential in Oncology
Recent studies suggest that Isoconazole may play a role in cancer treatment by inhibiting specific signaling pathways associated with tumor growth. For instance, it has been shown to inhibit apoptosis in irradiated cells, particularly in the context of xeroderma pigmentosum (XP) cells, which are hypersensitive to UV radiation. This property indicates its potential as a therapeutic agent in managing UV-induced skin damage and possibly reducing cancer incidence related to such exposure .
Case Study: Inhibition of Apoptosis
In a high-throughput screening study involving fibroblasts from XP-C patients, Isoconazole demonstrated a significant ability to enhance cell viability post-UV exposure, suggesting its utility in protective therapies against UV-induced cellular damage .
Structural and Spectroscopic Analysis
Computational Studies
The structural properties of Isoconazole have been extensively analyzed using density functional theory (DFT). These studies provide insights into its vibrational frequencies and electronic structure, which are crucial for understanding its interaction mechanisms with biological targets .
Table 2: DFT Analysis Results
| Property | Value |
|---|---|
| RMSD Error (B3LYP/6-31G(d,p)) | 0.43971 |
| RMSD Error (CAM-B3LYP/6-31G(d,p)) | 0.3495 |
| Compatibility with Experimental IR Spectrum | Good |
Agricultural Applications
Fungicide Usage
Isoconazole is also employed as a fungicide in agriculture due to its effectiveness against a variety of plant pathogens. Its application helps manage fungal diseases in crops, thereby improving yield and quality.
作用機序
The mechanism of action of ®-isoconazole involves the inhibition of ergosterol synthesis, a key component of fungal cell membranes. By disrupting ergosterol production, ®-isoconazole compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The compound targets the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.
類似化合物との比較
Clotrimazole: Another imidazole antifungal agent with a similar mechanism of action.
Ketoconazole: A widely used antifungal agent with a broader spectrum of activity.
Miconazole: Known for its efficacy against a wide range of fungal infections.
Uniqueness of ®-Isoconazole: ®-Isoconazole is unique due to its specific chiral configuration, which enhances its antifungal activity and reduces potential side effects. Its broad-spectrum activity and efficacy against resistant strains make it a valuable addition to the arsenal of antifungal agents.
特性
CAS番号 |
322764-97-6 |
|---|---|
分子式 |
C18H14Cl4N2O |
分子量 |
416.1 g/mol |
IUPAC名 |
1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2/t18-/m0/s1 |
InChIキー |
MPIPASJGOJYODL-SFHVURJKSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















